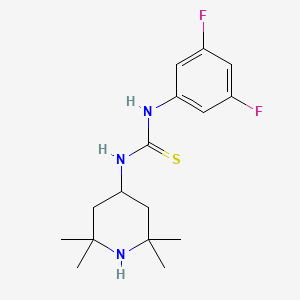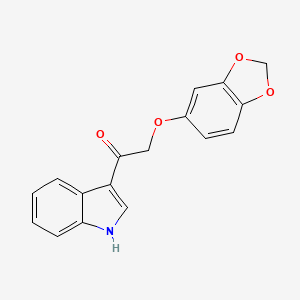![molecular formula C17H19ClN2O3 B4388039 2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4388039.png)
2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide
説明
2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide, also known as MLN8054, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies as a selective inhibitor of Aurora A kinase, a key regulator of cell division.
作用機序
2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide acts as a selective inhibitor of Aurora A kinase, a key regulator of cell division. This kinase is involved in the formation and maintenance of the mitotic spindle, a structure that is essential for proper cell division. Inhibition of Aurora A kinase by 2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide leads to defects in spindle formation and cell cycle arrest, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide has been shown to have selective activity against Aurora A kinase, with little or no activity against other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In preclinical studies, 2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells.
実験室実験の利点と制限
2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown selective activity against Aurora A kinase, making it a useful tool for studying the role of this kinase in cancer cells. However, 2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, its selectivity for Aurora A kinase may limit its usefulness for studying other kinases involved in cell division.
将来の方向性
There are several potential future directions for research on 2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the use of 2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is interest in studying the role of Aurora A kinase in other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide has shown promise as a selective inhibitor of Aurora A kinase, with potential applications in cancer treatment and other areas of research.
科学的研究の応用
2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide has been extensively studied for its potential applications in cancer treatment. In preclinical studies, this compound has shown selective inhibition of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells. Aurora A kinase is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
特性
IUPAC Name |
2-[4-[(3-chloro-4-methylanilino)methyl]-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-3-5-13(8-14(11)18)20-9-12-4-6-15(16(7-12)22-2)23-10-17(19)21/h3-8,20H,9-10H2,1-2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUPSSAWNMIXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-isopropoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4387957.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B4387961.png)
![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4387965.png)
![6-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4387976.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4388010.png)


![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)

![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)

![methyl 2-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4388049.png)
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388051.png)